molecular formula C15H16N4OS2 B3975528 N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide

N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide

Cat. No. B3975528
M. Wt: 332.4 g/mol
InChI Key: QTTCWFPVIJPELW-UHFFFAOYSA-N
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Description

“N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide”, often starts from simple commercially available building blocks . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . The synthesis of similar molecules has been achieved in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings . The structure of “N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide” also includes a 1-methyl-1H-imidazol-2-yl group and a butanamide group .


Chemical Reactions Analysis

Benzothiazole derivatives, including “N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide”, are highly reactive building blocks for organic and organoelement synthesis . The 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety can be easily functionalized .

Future Directions

Benzothiazole derivatives, including “N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide”, have great potential for drug design due to their high biological and pharmacological activity . Future research may focus on developing new drugs and materials based on these compounds .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1-methylimidazol-2-yl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c1-3-11(22-15-16-8-9-19(15)2)13(20)18-14-17-10-6-4-5-7-12(10)21-14/h4-9,11H,3H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTCWFPVIJPELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC2=CC=CC=C2S1)SC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide
Reactant of Route 2
N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide
Reactant of Route 4
N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide
Reactant of Route 5
Reactant of Route 5
N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide
Reactant of Route 6
N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide

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